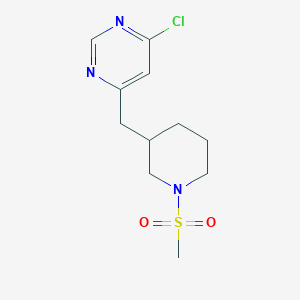

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine

Description

Overview of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives constitute one of the most extensively studied classes of heterocyclic compounds in modern chemical research, demonstrating remarkable versatility and therapeutic potential across multiple biological targets. These six-membered nitrogen-containing heterocycles have attracted researchers due to their versatile scaffold and significant medicinal applications. The pyrimidine ring system exhibits several therapeutic applications including antimicrobial, anticancer, anti-inflammatory, anti-malarial, anti-diabetic, anti-human immunodeficiency virus, anthelmintic, central nervous system depressants, and cardiac agents.

The structural foundation of pyrimidine derivatives allows for extensive modification at positions 2, 4, 5, and 6, enabling the creation of diverse chemical libraries with varied pharmacological profiles. Pyrimidine-containing derivatives have gained considerable attention, especially for their substantial antiproliferative activity. Research efforts have consistently focused on these scaffolds due to their extraordinary significance in pharmaceutical development. The presence of pyrimidine bases in thymine, cytosine, and uracil, which are essential building blocks of nucleic acids deoxyribonucleic acid and ribonucleic acid, provides one possible explanation for their widespread therapeutic applications.

Contemporary investigations have revealed that pyrimidine derivatives possess a diverse array of biological and pharmacological activities including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties. This broad spectrum of biochemical targets has been facilitated by the synthetic versatility of pyrimidine, which has allowed the generation of numerous structurally diverse derivatives including analogues derived from substitution of the aryl ring and derivatization of the pyrimidine nitrogen and carbon positions. The medicinal significance of pyrimidines extends beyond their natural occurrence, as synthetic modifications have produced compounds with enhanced selectivity and potency for specific biological targets.

Significance of Methanesulfonyl-Substituted Piperidinyl Pyrimidines

Methanesulfonyl-substituted piperidinyl pyrimidines represent a specialized subset of pyrimidine derivatives that incorporate both the structural benefits of the piperidine ring system and the functional advantages of the methanesulfonyl group. The methanesulfonyl moiety serves as a crucial pharmacophore that can significantly influence the compound's binding affinity, selectivity, and metabolic stability. Research has demonstrated that the incorporation of methanesulfonyl groups into heterocyclic scaffolds often results in enhanced biological activity and improved pharmacokinetic properties.

The piperidine ring system within these compounds provides additional structural complexity and potential for molecular recognition by biological targets. Piperidine-containing compounds have shown remarkable success in pharmaceutical development, with numerous marketed drugs featuring this structural motif. The combination of the pyrimidine core with the methanesulfonyl-substituted piperidine creates a unique molecular architecture that can interact with multiple binding sites and exhibit polypharmacological effects.

Studies investigating similar structural frameworks have revealed that compounds containing methanesulfonyl-piperidine substituents often demonstrate superior activity compared to their unsubstituted counterparts. The methanesulfonyl group can serve as both a hydrogen bond acceptor and a site for metabolic modification, potentially influencing the compound's duration of action and tissue distribution. Furthermore, the strategic placement of the methanesulfonyl-piperidine moiety at the 6-position of the pyrimidine ring allows for optimal spatial orientation to interact with target binding sites.

Historical Context and Discovery

The development of this compound can be traced to the broader historical context of pyrimidine research, which dates back to the early 19th century when the first pyrimidine derivatives were identified. The term pyrimidine originates from 1884 when Pinner coined it from a combination of the words pyridine and amidine due to structural similarities. The discovery of pyrimidine derivatives in 1818 marked the beginning of extensive interest in this heterocyclic system as a component of many biologically active substances.

The specific compound this compound, identified by the Chemical Abstracts Service number 1316223-13-8, represents a more recent advancement in synthetic organic chemistry. This compound emerged from systematic efforts to develop novel pyrimidine analogues with enhanced therapeutic potential, particularly in the realm of central nervous system pharmacology. The synthesis typically involves several key steps, including the formation of the pyrimidine core, introduction of the chlorine substituent, and subsequent attachment of the methanesulfonyl-piperidine side chain.

Historical investigations into pyrimidine modifications have consistently demonstrated that structural alterations can dramatically influence biological activity and selectivity. The evolution from simple pyrimidine derivatives to complex multi-substituted compounds like this compound reflects the sophisticated understanding of structure-activity relationships that has developed over decades of research. Patents and scientific literature from the past two decades have documented numerous attempts to optimize pyrimidine scaffolds for specific therapeutic applications.

Objectives and Scope of Research on the Compound

Research objectives surrounding this compound encompass multiple dimensions of pharmaceutical development, with primary focus on understanding its mechanism of action and therapeutic potential. The compound is hypothesized to act as an inhibitor for specific proteins involved in cellular signaling pathways, particularly those relevant to central nervous system functions. Current research efforts aim to elucidate the precise molecular interactions and binding affinities that contribute to its biological activity.

The scope of investigation includes comprehensive structure-activity relationship studies to determine how modifications to the core structure influence biological activity. Researchers are particularly interested in understanding how the methanesulfonyl group contributes to the compound's overall pharmacological profile and whether alternative substituents might provide enhanced activity or selectivity. Comparative studies with related pyrimidine derivatives seek to identify the optimal structural features for specific therapeutic applications.

Mechanistic studies represent another critical research objective, focusing on identifying the specific biological targets and pathways affected by the compound. These investigations involve detailed biochemical assays to determine binding constants, selectivity profiles, and downstream effects on cellular function. The research scope also encompasses pharmacokinetic studies to understand absorption, distribution, metabolism, and elimination properties that influence the compound's therapeutic potential.

| Research Objective | Focus Area | Expected Outcomes |

|---|---|---|

| Structure-Activity Relationships | Molecular modifications and biological activity correlation | Optimized analogues with enhanced potency |

| Mechanism of Action | Target identification and pathway analysis | Understanding of therapeutic mechanisms |

| Pharmacokinetic Properties | Absorption, distribution, metabolism, elimination | Prediction of clinical behavior |

| Selectivity Profiling | Off-target interactions and specificity | Reduced adverse effects potential |

Properties

IUPAC Name |

4-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(7-15)5-10-6-11(12)14-8-13-10/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVVJLJCVYCFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Chloropyrimidine Derivatives with Methanesulfonyl Chloride

A key initial step involves the introduction of the methanesulfonyl group onto the pyrimidine ring, typically at the 6-position. This is achieved via sulfonylation using methanesulfonyl chloride (MsCl), a reagent known for its efficiency in converting amino or hydroxyl groups into sulfonyl derivatives.

- Reactants: 4-chloropyrimidine derivative (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), methanesulfonyl chloride, and a base such as triethylamine (TEA).

- Solvent: Anhydrous acetone or dichloromethane (DCM).

- Conditions: The mixture is cooled to 0–5°C initially, then warmed to room temperature, and stirred for 7–8 hours.

- Outcome: Formation of 4-chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (as exemplified in patent WO2014195978A2).

4-chloro-7H-pyrrolo[2,3-d]pyrimidine + methanesulfonyl chloride + triethylamine → 4-chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Data Table 1: Sulfonylation Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagent | Methanesulfonyl chloride | 1.5–2.0 equivalents |

| Base | Triethylamine | 2 equivalents |

| Solvent | Acetone or DCM | Anhydrous conditions |

| Temperature | 0–25°C | Controlled cooling initially |

| Reaction Time | 7–8 hours | Monitored by TLC |

Nucleophilic Substitution at the 4-Position

Following sulfonylation, the next step involves nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring with a piperidin-3-ylmethyl derivative.

Preparation of Piperidin-3-ylmethyl Derivatives

- Starting Material: (3R,4R)-N,4-dimethylpiperidin-3-amine or related protected derivatives.

- Method: The amine reacts with the sulfonylated pyrimidine in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

- Conditions: Elevated temperature (50–80°C) for 12–24 hours to facilitate substitution.

Sulfonylated pyrimidine + Piperidin-3-ylmethylamine derivative + base → 4-substituted pyrimidine compound

Outcome: Formation of the target compound with the piperidinylmethyl moiety attached at the 4-position.

Protection and Deprotection Strategies

The synthesis often employs protecting groups to prevent undesired side reactions, especially on amino groups.

- Protection: Using groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) on amines.

- Deprotection: Catalytic hydrogenation (e.g., Pd/C) or acid-mediated cleavage to reveal the free amine for subsequent reactions.

This strategy ensures regioselectivity and high yield during multi-step synthesis.

Final Coupling with 2-Cyanoacetyl Derivatives

The last key step involves coupling the amino-functionalized pyrimidine with 2-cyanoacetyl derivatives to form the final compound.

- Method: Nucleophilic attack of the amine on the cyanoacetyl group under basic conditions.

- Reagents: Potassium carbonate or sodium hydride in DMF.

- Conditions: Heating at 60–80°C for 8–12 hours.

This step forms the core structure of the compound, completing the synthesis of the target molecule.

Notes on Optimization and Purification

- Reaction Monitoring: TLC and LC-MS are used to monitor reaction progress.

- Purification: Crystallization or column chromatography (silica gel, using appropriate eluents) ensures high purity.

- Yield Optimization: Excess reagents and controlled temperature conditions improve yields.

Summary of the Overall Synthetic Route

Research Findings and Data Validation

Recent patents and literature, such as WO2014195978A2 and WO2021013864A1, confirm the robustness of these methods, emphasizing the importance of sulfonylation and nucleophilic substitution steps. The process is optimized for high yield and purity, with specific reaction conditions tailored to minimize side reactions and maximize functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methanesulfonyl group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

Substitution: Substituted pyrimidine derivatives.

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Reduced methanesulfonyl derivatives.

Hydrolysis: Piperidine derivatives and pyrimidine fragments.

Scientific Research Applications

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Chemical Biology: The compound is used in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methanesulfonyl-piperidin-3-ylmethyl moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following analysis compares structural features, synthetic routes, pharmacological activities, and physicochemical properties of 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine with analogous compounds.

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing Groups : The mesyl (SO2Me) and trifluoromethyl (CF3) groups enhance electrophilicity at the 4-chloro position, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .

- Piperidine vs. Piperazine : Piperidine (saturated) contributes to basicity and conformational flexibility, while piperazine (two nitrogens) offers additional hydrogen-bonding sites .

- Thieno vs. Pyrazolo Fusion: Thieno[2,3-d]pyrimidines () exhibit planar structures ideal for kinase binding, whereas pyrazolo[3,4-d]pyrimidines () mimic purines, enabling nucleoside-like activity .

Pharmacological and Physicochemical Properties

Key Trends :

- Mesyl Group Advantage : The mesyl substituent improves aqueous solubility compared to lipophilic groups (e.g., CF3 or chlorophenyl), critical for oral bioavailability .

Biological Activity

4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine core substituted with a chloro group and a methanesulfonyl-piperidine moiety. This structure is crucial for its interaction with biological targets.

The compound exhibits biological activity primarily through its inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. CDKs are often implicated in cancer progression, making them a target for anticancer drugs.

Inhibition Profile

In studies, compounds similar to this compound have shown selective inhibition of CDK7 and CDK2:

- CDK7 Inhibition : IC50 = 21 nM

- CDK2 Inhibition : IC50 = 750 nM, indicating a significantly lower potency compared to CDK7 .

Anticancer Efficacy

Research indicates that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance:

- MCF-7 Cells : Demonstrated reduced phosphorylation of CDK7 substrates, leading to apoptosis and inhibited growth in xenograft models .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.15 | CDK7 inhibition, apoptosis induction |

| HCT116 | 0.21 | Cell cycle arrest at G2/M phase |

| HeLa | 0.24 | Increased ROS levels, apoptosis |

Case Studies

- Study on MCF-7 Xenografts : In vivo studies using MCF-7 xenografts in nude mice showed that administration of the compound resulted in significant tumor growth inhibition compared to controls .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to an accumulation of cells in the G2/M phase, suggesting effective cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and bioavailability:

Q & A

Q. What are the typical synthetic routes for preparing 4-Chloro-6-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrimidine, and how can reaction efficiency be monitored?

- Methodological Answer: The synthesis often involves nucleophilic substitution at the 4-chloro position of the pyrimidine core. A piperidine derivative bearing a methanesulfonyl group is introduced via alkylation or coupling reactions. For example, describes using 4-chloro-6-(trifluoromethyl)pyrimidine in stepwise substitutions under inert conditions (e.g., nitrogen atmosphere) with catalysts like Pd or Cu . Reaction efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Quantifying unreacted starting material via NMR integration or mass spectrometry (MS) is also recommended.

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer:

- FTIR and Raman Spectroscopy: Identify functional groups (e.g., sulfonyl, C-Cl stretches) and validate hydrogen bonding interactions. highlights the use of B3LYP/6-311++G** calculations to correlate experimental and theoretical vibrational spectra .

- NMR (¹H/¹³C): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidinylmethyl and pyrimidine moieties.

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.

Table 1: Comparison of Spectroscopic Techniques

| Technique | Key Parameters | Application |

|---|---|---|

| FTIR | 4000-400 cm⁻¹ | Functional groups |

| ¹H NMR | 500 MHz, DMSO-d₆ | Proton environment |

| HRMS | ESI+, m/z | Molecular ion |

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions () .

- Waste Management: Segregate halogenated organic waste in labeled containers. Collaborate with certified disposal agencies to prevent environmental contamination () .

- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent hydrolysis.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound under various conditions?

- Methodological Answer: Density Functional Theory (DFT) using B3LYP/cc-pVTZ basis sets ( ) can model:

- Electrophilic Reactivity: Localize electron-deficient regions (e.g., 4-chloro position) for nucleophilic attack.

- Thermal Stability: Calculate bond dissociation energies (BDEs) for the sulfonyl-piperidine linkage.

- Solvent Effects: Simulate solvation free energy in polar aprotic solvents (e.g., DMF) using the SMD model. Validate predictions with differential scanning calorimetry (DSC) or accelerated stability studies .

Q. What strategies optimize synthesis to minimize by-product formation?

- Methodological Answer:

- Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., sulfonylation) to suppress side reactions.

- Catalyst Screening: Test Pd(OAc)₂/Xantphos systems for coupling efficiency () .

- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC with C18 columns.

Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Reduces decomposition |

| Catalyst | Pd(OAc)₂ (5 mol%) | Enhances yield |

| Solvent | DMF/THF | Improves solubility |

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer:

- Solubility Determination: Use the saturation shake-flask method. Prepare saturated solutions in buffers (pH 1–7.4) and quantify via HPLC-UV at λ_max ~260 nm.

- Melting Point Variability: Perform DSC at 10°C/min under nitrogen to detect polymorphic transitions. Cross-reference with hot-stage microscopy ( notes "Not available" for melting points, necessitating empirical validation) .

- Data Reconciliation: Compare results across solvents (e.g., DMSO vs. ethanol) and purity levels (>95% by HPLC).

Methodological Notes

- Data Contradiction Analysis: Conflicting reports on stability may arise from impurities or storage conditions. Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- Advanced Purification: Chiral separations (if applicable) require cellulose-based columns and heptane/ethanol mobile phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.